molecular formula C22H21ClN2O2S B5199349 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide

4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide

Cat. No.: B5199349
M. Wt: 412.9 g/mol
InChI Key: IBRITAIXYVAHTQ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide is a complex organic compound with the molecular formula C23H21ClN2O. This compound is known for its unique chemical structure, which includes a chloro-substituted benzene ring, a tetrahydroquinoline moiety, and a phenylbenzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide
  • 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted benzene ring, tetrahydroquinoline moiety, and phenylbenzenesulfonamide group make it a versatile compound with diverse applications .

Biological Activity

4-Chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 305864-39-5, is structurally characterized by its unique combination of chloro and tetrahydroquinoline moieties, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H21ClN2O. The compound features a chloro group and a tetrahydroquinoline structure that are integral to its biological activity.

PropertyValue
Molecular Weight376.88 g/mol
CAS Number305864-39-5
MDL NumberMFCD01156106
Hazard ClassificationIrritant

Anticancer Properties

Tetrahydroquinoline derivatives have also been explored for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with various cellular pathways. For example, certain derivatives have been shown to inhibit the proliferation of breast cancer cells through the modulation of signaling pathways involved in cell cycle regulation.

Case Studies

  • Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various tetrahydroquinoline derivatives. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Case Study on Anticancer Effects : Research conducted by Zhang et al. (2020) demonstrated that tetrahydroquinoline-based compounds could effectively inhibit the growth of lung cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and apoptosis.

Properties

IUPAC Name

4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2S/c1-16-15-22(20-9-5-6-10-21(20)24-16)25(18-7-3-2-4-8-18)28(26,27)19-13-11-17(23)12-14-19/h2-14,16,22,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRITAIXYVAHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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